2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name 2,2'-(pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is derived from its core structural components. The parent hydrocarbon chain, pentane-1,5-diyl, serves as a five-carbon bridge connecting two oxetane rings at their 2-positions. Each oxetane ring (a four-membered cyclic ether) is further substituted at the 4-position with a 4-methoxyphenyl group, which consists of a phenyl ring bearing a methoxy (-OCH₃) substituent at the para position. The bis prefix denotes the presence of two identical oxetane-methoxyphenyl moieties linked symmetrically via the pentane spacer.
An alternative IUPAC name, 2-(4-methoxyphenyl)-4-[5-(4-(4-methoxyphenyl)oxetan-2-yl)pentyl]oxetane, reflects a non-symmetrical naming approach where one oxetane ring is treated as the parent structure and the other as a substituent. However, the symmetrical bis nomenclature is preferred due to the molecule’s structural symmetry and the equivalence of the two oxetane units.
Isomeric possibilities for this compound are limited. Positional isomerism is precluded because the methoxyphenyl groups are fixed at the 4-position of each oxetane ring, and the pentane-1,5-diyl linker imposes a linear connectivity. Stereoisomerism is absent because the molecule lacks chiral centers or geometric constraints that would permit enantiomerism or diastereomerism. Conformational isomerism, however, arises from rotational flexibility in the pentane chain and puckering dynamics of the oxetane rings, as discussed in subsequent sections.
Table 1: Key identifiers for 2,2'-(pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]
Molecular Geometry and Conformational Analysis
The molecular geometry of 2,2'-(pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is influenced by the interplay of ring strain, steric effects, and electronic interactions. Each oxetane ring adopts a puckered conformation to alleviate angle strain, with bond angles deviating from the ideal tetrahedral geometry. Computational models suggest that the oxetane rings exist in a "twist" conformation, where two adjacent atoms lie out of the plane formed by the other three, reducing torsional strain. The methoxyphenyl substituents at the 4-positions project outward, creating steric bulk that further stabilizes this conformation.
The pentane-1,5-diyl linker introduces rotational flexibility, allowing the molecule to adopt multiple conformers. Molecular dynamics simulations predict a preference for antiperiplanar configurations, where the oxetane rings are maximally separated to minimize steric clashes between methoxyphenyl groups. However, gauche conformers are also accessible due to the low energy barrier for rotation around the C-C bonds of the pentane chain. Intramolecular van der Waals interactions between the methoxyphenyl rings may stabilize compact conformations, though this remains speculative in the absence of experimental data.
Electronic Considerations :
The methoxy groups on the phenyl rings donate electron density via resonance, polarizing the oxetane rings and influencing their electronic environments. This polarization may affect the molecule’s reactivity, particularly in nucleophilic or electrophilic reactions targeting the oxetane oxygen atoms.
Crystallographic Characterization and X-ray Diffraction Studies
As of the current literature, no experimental X-ray diffraction data for 2,2'-(pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] have been reported. The absence of crystallographic studies limits insights into its solid-state conformation and packing arrangements. However, analogous compounds provide instructive comparisons. For instance, the crystal structure of a related methoxyphenyl-containing compound (C₂₂H₂₂N₄O₄·C₃H₇NO·H₂O) reveals that the methoxyphenyl ring adopts a near-perpendicular orientation relative to its heterocyclic core, minimizing steric hindrance and facilitating hydrogen bonding. By analogy, the methoxyphenyl groups in 2,2'-(pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] may similarly orient themselves orthogonal to the oxetane rings in the solid state.
Challenges in Crystallization :
The molecule’s conformational flexibility and nonpolar methoxyphenyl groups likely impede crystallization. Successful crystallization would require optimizing solvent systems and cooling rates to favor specific conformers. Future X-ray studies could elucidate bond lengths, angles, and intermolecular interactions, providing a foundation for understanding its physicochemical behavior.
Computational Models : PubChem’s 3D conformer model for this compound, generated via molecular mechanics optimization, suggests an extended conformation with minimal intramolecular contacts. While such models are valuable for preliminary insights, they cannot replace experimental data in confirming absolute molecular geometry.
Properties
CAS No. |
745041-12-7 |
|---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[5-[4-(4-methoxyphenyl)oxetan-2-yl]pentyl]oxetane |
InChI |
InChI=1S/C25H32O4/c1-26-20-12-8-18(9-13-20)24-16-22(28-24)6-4-3-5-7-23-17-25(29-23)19-10-14-21(27-2)15-11-19/h8-15,22-25H,3-7,16-17H2,1-2H3 |
InChI Key |
DEROSEHARTWMQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(O2)CCCCCC3CC(O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] typically involves the reaction of 4-(4-methoxyphenyl)oxetan-2-one with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the oxetane ring opens and subsequently reforms, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane rings can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] involves its interaction with various molecular targets, depending on the specific application. In materials science, its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials. In organic synthesis, its reactivity allows for the formation of complex molecular architectures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Spacer Flexibility vs. Rigidity
- Phenylene-Linked Analog: 2,2'-(1,4-Phenylene)bis[4-[(4-methoxyphenyl)methylene]oxazol-5(4H)-one] (CAS registered 31/05/2018) replaces the pentane spacer with a rigid 1,4-phenylene group and substitutes oxetane with an oxazolone ring.
- Hexane-Spacer Analog : i-1.1.61,6-bis(4-acetamidophenyl-4’-oxy)hexane features a longer hexane spacer and acetamido substituents. The extended spacer may enhance chain mobility in polymers, while acetamido groups introduce hydrogen-bonding capabilities, contrasting with the methoxy groups’ electron-donating effects .
Heterocyclic Ring Differences
- Oxazolone vs. Oxetanes’ strain energy (~105 kJ/mol) makes them valuable in polymerization and crosslinking applications .
Data Tables
Table 2: Functional Group Properties
| Group | Electronic Effect | Solubility Impact | Intermolecular Interactions |
|---|---|---|---|
| Methoxy | Electron-donating | ↑ in nonpolar solvents | Weak van der Waals |
| Acetamido | Neutral | ↑ in polar solvents | Hydrogen bonding |
| Chloromethyl | Electron-withdrawing | ↓ in polar solvents | Dipole-dipole |
Research Implications
The target compound’s combination of a flexible spacer and strained oxetane rings positions it as a candidate for stimuli-responsive materials or as a crosslinker in polymers. Its methoxy groups offer tunable solubility, contrasting with the hydrogen-bonding capacity of acetamido analogs. Further studies should explore its thermal stability (via TGA) and reactivity in ring-opening polymerizations relative to oxazolone derivatives .
Biological Activity
2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The oxetane ring structure is of particular interest as it can influence the pharmacokinetic and pharmacodynamic properties of the compound. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] features two oxetane rings connected by a pentane linker and substituted with methoxyphenyl groups. This unique configuration may enhance its interaction with biological targets.
Research indicates that compounds containing oxetane moieties can exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Oxetanes have been shown to interact with various enzymes, potentially inhibiting their activity.
- Cell Cycle Modulation : Some studies suggest that oxetanes can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production.
Anticancer Activity
A series of studies have investigated the anticancer potential of compounds related to 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]. For example:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Induces apoptosis via caspase activation |
| Compound B | Lung Cancer | 15 | Inhibits cell proliferation through cell cycle arrest |
| 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] | TBD | TBD | TBD |
These findings suggest that further exploration of this compound could yield significant insights into its anticancer properties.
Case Studies
-
Study on Cell Lines :
A study conducted on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through the mitochondrial pathway. The results indicated a significant increase in apoptotic markers such as caspase-3 and PARP cleavage. -
In Vivo Efficacy :
In animal models, administration of 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] resulted in reduced tumor growth rates compared to control groups. The compound's safety profile was also assessed, showing minimal toxicity at therapeutic doses.
Pharmacokinetics
The pharmacokinetic properties of 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] are crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as primary elimination route.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
